2-bromo-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide

Catalog No.
S3360711
CAS No.
1016721-77-9
M.F
C9H6BrF4NO
M. Wt
300.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromo-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide

CAS Number

1016721-77-9

Product Name

2-bromo-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide

IUPAC Name

2-bromo-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide

Molecular Formula

C9H6BrF4NO

Molecular Weight

300.05 g/mol

InChI

InChI=1S/C9H6BrF4NO/c10-7-2-1-5(11)3-6(7)8(16)15-4-9(12,13)14/h1-3H,4H2,(H,15,16)

InChI Key

IBVWJWLVOMTMRE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)C(=O)NCC(F)(F)F)Br

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)NCC(F)(F)F)Br

2-Bromo-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide is a synthetic organic compound characterized by its unique structure, which includes a bromine atom and a fluorine atom attached to a benzene ring, along with a trifluoroethyl group linked to the amide nitrogen. This compound has garnered interest in various fields due to its potential applications in pharmaceuticals and organic synthesis.

The molecular formula of 2-bromo-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide is C10H8BrF4NC_{10}H_{8}BrF_{4}N, and its molecular weight is approximately 292.08 g/mol. The presence of multiple fluorine atoms contributes to its unique chemical properties, including increased lipophilicity and potential biological activity.

The reactivity of 2-bromo-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide can be attributed to the electrophilic nature of the bromine atom and the amide functional group. Common reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of new derivatives.
  • Acylation Reactions: The amide group can undergo acylation with various acyl chlorides or anhydrides.
  • Fluorination: The fluorine atoms may participate in further fluorination reactions under specific conditions, enhancing the compound's fluorinated character.

Preliminary studies suggest that compounds similar to 2-bromo-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide exhibit significant biological activities. The fluorinated benzamide derivatives are often investigated for their potential as:

  • Antidiabetic Agents: Some derivatives are known to inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1, which is crucial in cortisol metabolism and may be beneficial in treating type 2 diabetes.
  • Anticancer Agents: Fluorinated compounds have shown promise in cancer research due to their ability to interact with biological targets involved in tumor growth.

Synthesis of 2-bromo-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide typically involves several steps:

  • Bromination: Starting from 5-fluoro-N-(2,2,2-trifluoroethyl)benzamide, bromination can be achieved using bromine or a brominating agent under controlled conditions.
  • Formation of Amide: The amide bond can be formed from the corresponding carboxylic acid and amine through standard coupling methods (e.g., using coupling reagents like EDC or DCC).
  • Purification: The crude product can be purified through recrystallization or chromatography techniques.

The applications of 2-bromo-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide span multiple fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting metabolic disorders and cancer.
  • Organic Synthesis: This compound is utilized as a building block for synthesizing more complex fluorinated organic molecules.
  • Research: It is employed in medicinal chemistry studies aimed at developing new therapeutic agents.

Interaction studies involving 2-bromo-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide focus on its binding affinity to various biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate the biological activity and toxicity profiles against cell lines relevant to disease models.

Several compounds share structural similarities with 2-bromo-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Bromo-5-fluorobenzamideC7H6BrFC_{7}H_{6}BrFLacks trifluoroethyl group; simpler structure
5-Fluoro-N-(trifluoroethyl)benzamideC9H8F4NC_{9}H_{8}F_{4}NSimilar trifluoromethyl group; lacks bromine substitution
4-Bromo-3-fluorobenzamideC7H6BrFC_{7}H_{6}BrFDifferent halogen positioning; potential different activity
3-Bromo-4-fluorobenzamideC7H6BrFC_{7}H_{6}BrFAnother positional isomer; may exhibit varied biological effects

These compounds highlight the uniqueness of 2-bromo-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide due to its specific combination of halogen substitutions and functional groups that may influence its reactivity and biological properties.

XLogP3

3.7

Dates

Last modified: 08-19-2023

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